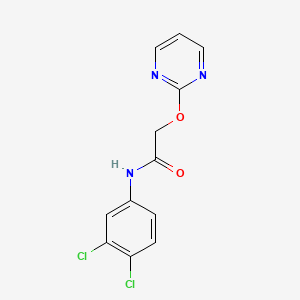

1-(1-naphthoyl)proline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 1-(1-naphthoyl)proline involves multi-component reactions and catalysis. For example, a novel synthesis approach utilizes L-proline as a catalyst for assembling functionalized benzo[b][1,8]naphthyridine derivatives, demonstrating the versatility of proline in catalyzing complex reactions (Fu et al., 2014). Similarly, proline's role as a catalyst in the formation of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives underlines the compound's utility in synthetic chemistry (Karamthulla et al., 2014).

Molecular Structure Analysis

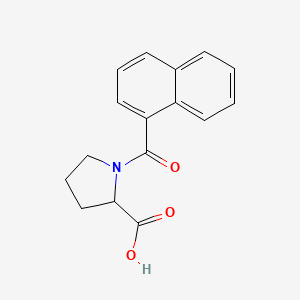

Structural analysis of related compounds showcases the complex stereochemistry and molecular configurations. The X-ray crystal analysis of N-(2-Hydroxy-1-naphthylmethyl)-(S)-proline reveals a pyrrolidine ring adopting an envelope conformation, highlighting the intricate molecular structure of such derivatives (Dong et al., 2005).

Chemical Reactions and Properties

Proline and its derivatives, including those similar to 1-(1-naphthoyl)proline, play a significant role in facilitating various chemical reactions. The synthesis and properties of 1,3,3-trimethylspiro[indoline-2,3′-naphtho[2,1-b][1,4]oxazin]-6′-amine illustrate the compound's photochromic properties and potential in material science applications, albeit outside the drug domain (York & Evans, 2010).

Physical Properties Analysis

The physical properties of 1-(1-naphthoyl)proline and its analogs are intrinsic to their structure and synthesis methods. While specific data on 1-(1-naphthoyl)proline's physical properties are scarce, the synthesis methodologies imply solid-state characteristics that are amenable to further chemical modifications and applications in diverse fields of research.

Chemical Properties Analysis

The chemical properties of compounds like 1-(1-naphthoyl)proline are defined by their reactivity and interaction with various chemical agents. The use of proline in facilitating the synthesis of naphthyl dispiro pyrrolidine/pyrrolizidine through 1,3-dipolar cycloaddition reaction highlights its chemical reactivity and potential for creating complex molecular architectures (Saravanan et al., 2013).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

L-proline and its derivatives serve as effective catalysts in facilitating multi-component reactions for constructing complex molecular structures. For instance, L-proline catalyzes the formation of densely functionalized 4H-chromenes, showcasing its utility in generating substituted derivatives under mild, metal-free conditions (Li, Zhang, & Gu, 2012). Similarly, it acts as a bifunctional organocatalyst in domino multi-component reactions, enabling the synthesis of novel spiro[benzo[c]pyrano[3,2-a]phenazines] in high yields and short reaction times (Hasaninejad, Firoozi, & Mandegani, 2013).

Bioimaging and Biomedical Applications

Proline derivatives are instrumental in chemoselective construction of naphthoxazoles (NapOx) via three-component annulation reactions, enabling proline selective labeling of peptides. These fluorogenic peptides exhibit low cytotoxicity, efficient cell membrane permeability, and excellent bioimaging potential, highlighting their significance in biomedical applications (Roy et al., 2022).

Role in Asymmetric Synthesis

The use of proline and its derivatives in asymmetric synthesis is well-documented, where they facilitate the construction of chiral molecules. For instance, naphthamides derived from L-proline, when crystallized, converge to a single diastereomer, illustrating the control over conformation and enabling subsequent asymmetric reactions (Sakamoto et al., 2007).

Improvement in Synthetic Routes

Research aimed at improving synthetic routes for chemical intermediates also highlights the utility of L-proline. An example is the enhancement of the synthetic route for 4-amino-1-naphthalene carbonitrile, showcasing how L-proline can significantly improve efficiency and reduce environmental impact (Yu, 2012).

Zukünftige Richtungen

The future directions for “1-(1-naphthoyl)proline” could potentially involve further investigation into the capacity of various natural amino acids to promote enantioselectivity in synthesis . Additionally, the development of newer synthetic routes for the formation of diverse thiourea building blocks could be explored .

Eigenschaften

IUPAC Name |

1-(naphthalene-1-carbonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(17-10-4-9-14(17)16(19)20)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTSDESHYATZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)

![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)

![1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5521425.png)

![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)

![1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)

![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5521443.png)

![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)

![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)

![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)

![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)

![4-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5521497.png)